1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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Overview
Description
“1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a chemical compound with the CAS Number: 1525432-27-2 . It has a molecular weight of 151.17 . The IUPAC name for this compound is 5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Applications
Novel Heterocyclic Scaffold Synthesis
The derivatives of pyrazolo[4,3-c]azepin-4-one serve as key intermediates in the synthesis of novel heterocyclic compounds with potential pharmaceutical value. For instance, the synthesis of keto-substituted pyrazoloquinolines and related scaffolds through Friedel–Crafts cyclialkylation demonstrates the versatility of these compounds in constructing complex molecular structures with promising pharmaceutical and therapeutic values (Hassan A. K. Abd El-Aal & A. Khalaf, 2016).
Regioselective Synthesis
A study on the regioselective synthesis of pyrazolo-fused azepinoindoles showcases the strategic cyclization of specific precursors, highlighting the compound's utility in generating novel azepine-containing heterocycles with defined structures, as demonstrated by X-ray crystal measurements (K. A. A. Safieh et al., 2001).
Anticancer Activity
Some derivatives of pyrazolo[4,3-d]pyrimidin-7(6H)-one have been evaluated for their anticancer activity, showcasing their potential as mTOR inhibitors with significant efficacy against various human cancer cell lines. This research underlines the compound's role in developing new therapeutic agents (G. L. Reddy et al., 2014).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activity
New derivatives of pyrazolo[4,3-d]-pyrimidine have been synthesized and characterized for their antimicrobial and anticancer potential. These compounds exhibit significant activity against various bacterial strains, highlighting their relevance in designing new antimicrobial agents (H. Hafez et al., 2016).
Synthetic Approaches and Chemical Transformations
The synthesis and chemical transformations of azolo[1,4]diazepines, including structures related to pyrazolo[4,3-c]azepin-4-one, have been extensively studied. These compounds are significant for their pharmacological potential, serving as a foundation for designing compounds with high therapeutic value. Detailed methods of synthesis and structural functionalization of these heterocycles have been explored to create synthetic and biological derivatives with varied functionalities (S. Kemskii et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIUVMGMAXANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1525432-27-2 |
Source
|
Record name | 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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